1-(2-Chloroethyl)-3-(pyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
Overview
Description
1-(2-Chloroethyl)-3-(pyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is a synthetic organic compound that features a chloroethyl group, a pyridinyl group, and a tetrahydrocyclopenta[c]pyrazole core. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-3-(pyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the reaction of a suitable dicarbonyl compound with hydrazine or its derivatives.
Cyclization: The intermediate formed can undergo cyclization to form the tetrahydrocyclopenta[c]pyrazole core.
Introduction of the chloroethyl group: This step might involve the alkylation of the pyrazole nitrogen with 2-chloroethyl chloride under basic conditions.
Attachment of the pyridinyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using a pyridinyl halide and a suitable catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloroethyl)-3-(pyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole can undergo various chemical reactions, including:
Substitution reactions: The chloroethyl group can participate in nucleophilic substitution reactions.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling reactions: The pyridinyl group can be involved in further coupling reactions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or thiols can be used.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, substitution of the chloroethyl group with a nucleophile would yield a new substituted product.
Scientific Research Applications
1-(2-Chloroethyl)-3-(pyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation as a potential therapeutic agent due to its structural features.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(2-Chloroethyl)-3-(pyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chloroethyl)-3-(pyridin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
- 1-(2-Chloroethyl)-3-(pyridin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
- 1-(2-Bromoethyl)-3-(pyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
Uniqueness
The unique combination of the chloroethyl group, pyridinyl group, and the tetrahydrocyclopenta[c]pyrazole core in 1-(2-Chloroethyl)-3-(pyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole may confer distinct biological activities and chemical reactivity compared to its analogs. This uniqueness can be leveraged in designing new compounds with improved properties.
Properties
IUPAC Name |
1-(2-chloroethyl)-3-pyridin-3-yl-5,6-dihydro-4H-cyclopenta[c]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3/c14-6-8-17-12-5-1-4-11(12)13(16-17)10-3-2-7-15-9-10/h2-3,7,9H,1,4-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KULTZVWXRDAFKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(N=C2C3=CN=CC=C3)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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